![molecular formula C14H15BrN4O3S B11040095 4-bromo-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11040095.png)
4-bromo-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
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Overview
Description
4-bromo-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound that features a bromine atom, a furan ring, and a triazine ring within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the triazine ring.
Bromination: The bromine atom is introduced through an electrophilic bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The triazine ring can be reduced under hydrogenation conditions to form tetrahydro derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrotriazine derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the sulfonamide group is particularly interesting due to its known bioactivity.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential as antimicrobial or anticancer agents. The sulfonamide group is a common pharmacophore in many drugs, suggesting potential therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary, but typically, the sulfonamide group interacts with biological molecules through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(furan-2-ylmethyl)benzamide
- 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide
- N-(furan-2-ylmethyl) 4-bromo-3-trifluoromethylbenzenesulfonamide
Uniqueness
What sets 4-bromo-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide apart is the combination of the triazine ring with the furan and sulfonamide groups. This unique structure provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.
Biological Activity
4-bromo-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 1087655-80-8 |
Molecular Formula | C14H15BrN4O3S |
Molecular Weight | 399.27 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the furan moiety and the triazine ring contributes to its potential as an inhibitor of specific enzymes and pathways involved in disease processes.
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell proliferation and survival in certain cancer types.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains.
Anticancer Activity
The triazine derivatives have been studied for their anticancer properties. Compounds in this class have shown:
- Cytotoxic Effects : In vitro studies indicate that they can induce apoptosis in cancer cell lines.
- Targeting Specific Pathways : They may interfere with signaling pathways such as the PI3K/Akt pathway, which is crucial for tumor growth and survival.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzenesulfonamide derivatives against common pathogens. The results indicated:
- Compounds exhibited MIC values ranging from 0.7 μg/mL to 3.91 μg/mL against S. pneumoniae and E. coli.
This suggests that derivatives similar to this compound could possess comparable antimicrobial properties.
Study 2: Anticancer Activity
In a separate investigation into triazine-based compounds:
- Several derivatives demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 10 μM to 30 μM.
These findings highlight the potential of this class of compounds in cancer therapy.
Properties
Molecular Formula |
C14H15BrN4O3S |
---|---|
Molecular Weight |
399.27 g/mol |
IUPAC Name |
4-bromo-N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C14H15BrN4O3S/c15-11-3-5-13(6-4-11)23(20,21)18-14-16-9-19(10-17-14)8-12-2-1-7-22-12/h1-7H,8-10H2,(H2,16,17,18) |
InChI Key |
USZQJMLLPBPYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CC2=CC=CO2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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